Product packaging for Methyl 4-amino-3-chlorobenzoate(Cat. No.:CAS No. 84228-44-4)

Methyl 4-amino-3-chlorobenzoate

Cat. No.: B1301839
CAS No.: 84228-44-4
M. Wt: 185.61 g/mol
InChI Key: WKVJBYKFGNVWLM-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-chlorobenzoate (CAS 84228-44-4) is a high-purity organic compound with a molecular formula of C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . It is supplied as a light yellow to orange crystalline powder and has a melting point range of 107°C to 111°C . This ester derivative of a chlorinated aminobenzoic acid serves as a versatile and valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research . It is particularly useful in the synthesis of more complex molecules for medicinal chemistry projects and in the development of compounds with potential biological activity. Researchers utilize this compound strictly for laboratory research purposes. Handling should be conducted with appropriate personal protective equipment, including gloves and eye protection, as the compound may cause skin and serious eye irritation . It is recommended to store this air-sensitive material in a cool, dark, and dry place, preferably under inert conditions and at room temperature . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B1301839 Methyl 4-amino-3-chlorobenzoate CAS No. 84228-44-4

Properties

IUPAC Name

methyl 4-amino-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVJBYKFGNVWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363936
Record name Methyl 4-amino-3-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84228-44-4
Record name Methyl 4-amino-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Amino-3-chlorobenzoate
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Synthetic Methodologies and Chemical Transformations of Methyl 4 Amino 3 Chlorobenzoate

Strategies for the Preparation of Methyl 4-amino-3-chlorobenzoate

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired yield, purity, and available starting materials.

Esterification Routes from Chlorinated Aminobenzoic Acids

A direct and common method for preparing this compound is the esterification of 4-amino-3-chlorobenzoic acid. sigmaaldrich.comamerigoscientific.comtcichemicals.comchemdad.com This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The acidic conditions facilitate the protonation of the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This process, known as Fischer esterification, is a reversible reaction. To drive the equilibrium towards the product side and maximize the yield of the ester, an excess of methanol is often used. libretexts.org

For instance, 4-aminobenzoic acid can be dissolved in methanol, followed by the dropwise addition of concentrated sulfuric acid. libretexts.orgrsc.org The reaction mixture is then typically heated to reflux to increase the reaction rate. libretexts.org After completion of the reaction, the mixture is cooled and neutralized to precipitate the ester product. libretexts.org

Multi-step Synthetic Pathways for Enhanced Yield and Purity

In some instances, multi-step synthetic pathways are employed to achieve higher yields and purity of this compound. These routes may involve the introduction of the chloro and amino groups at different stages of the synthesis. For example, a synthesis could start from a more readily available substituted benzene (B151609) derivative, followed by a series of reactions to introduce the required functional groups and the final esterification. While potentially longer, these methods can offer better control over regioselectivity and reduce the formation of unwanted isomers, leading to a purer final product.

One such approach could involve the nitration of a chlorinated benzoic acid derivative, followed by reduction of the nitro group to an amino group, and finally esterification. For example, 3-nitro-4-chlorobenzoic acid can be used as a starting material. This compound can be reacted with a condensing agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) to form an activated ester. This intermediate then reacts with an aniline (B41778) derivative. The nitro group is subsequently reduced to an amino group to yield the final product. google.com

Derivatization Reactions and Novel Synthetic Pathways Involving this compound

This compound serves as a versatile building block for the synthesis of various other compounds, including carboxylic acids, benzohydroxamic acids, and a range of nitrogen-containing heterocycles.

Hydrolysis to 4-amino-3-chlorobenzoic acid and Related Carboxylic Acid Derivatives

The ester group of this compound can be readily hydrolyzed back to the corresponding carboxylic acid, 4-amino-3-chlorobenzoic acid. This reaction is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide (B78521), in a solvent like methanol. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. For example, a solution of this compound in methanol can be treated with aqueous sodium hydroxide and heated. After the reaction is complete, the solvent is concentrated, and the addition of hydrochloric acid precipitates the 4-amino-3-chlorobenzoic acid, which can be collected by filtration.

Starting MaterialReagentsProductYieldReference
This compound1. NaOH, MeOH2. HCl4-amino-3-chlorobenzoic acid94.6%

Formation of Benzohydroxamic Acid Derivatives from this compound

This compound can be converted into benzohydroxamic acid derivatives. This transformation typically involves the reaction of the ester with hydroxylamine (B1172632). The lone pair of electrons on the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy (B1213986) group and the formation of the corresponding hydroxamic acid. These derivatives are of interest due to their potential biological activities.

Synthesis of Nitrogen-Containing Heterocycles (e.g., 1,3,4-Oxadiazole (B1194373), Benzohydrazone, Hydrazine-1-carbothioamide Derivatives) from 4-amino-3-chlorobenzoate Esters

The ester functionality of this compound provides a convenient handle for the synthesis of various nitrogen-containing heterocyclic compounds.

Benzohydrazide and Benzohydrazone Derivatives: A key step in many of these syntheses is the conversion of the methyl ester to the corresponding benzohydrazide. This is achieved by reacting this compound with hydrazine (B178648) hydrate, often in a solvent like ethanol. nih.govnih.govnih.gov The resulting 4-amino-3-chlorobenzohydrazide (B13470413) is a versatile intermediate. researchgate.net This hydrazide can then be reacted with various aldehydes or ketones to form benzohydrazone derivatives. researchgate.net

1,3,4-Oxadiazole Derivatives: The 4-amino-3-chlorobenzohydrazide can serve as a precursor for the synthesis of 1,3,4-oxadiazole rings. nih.gov There are several methods for the cyclization of hydrazides to form oxadiazoles. One common approach involves reacting the hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov Another method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a 2-amino-1,3,4-oxadiazole. luxembourg-bio.comjchemrev.com

Starting HydrazideReagentProduct TypeReference
Aromatic HydrazideIsothiocyanate, TBTU2-Amino-1,3,4-oxadiazole luxembourg-bio.com
Aromatic Hydrazideβ-Benzoyl propionic acid, POCl₃1,3,4-Oxadiazole nih.gov

Hydrazine-1-carbothioamide Derivatives: The reaction of 4-amino-3-chlorobenzohydrazide with isothiocyanates leads to the formation of N-substituted hydrazine-1-carbothioamide derivatives. nih.govnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate. These carbothioamide derivatives can themselves be valuable final products or can be used as intermediates for the synthesis of other heterocyclic systems, such as thiadiazoles. nih.gov

Starting HydrazideReagentProduct TypeReference
3,4,5-TrimethoxybenzylidenethiocarbonohydrazideSubstituted isothiocyanatesHydrazine-1-carbothioamide nih.gov
2-(9H-carbazol-9-yl)acetohydrazideIsothiocyanatesHydrazine-1-carbothioamide nih.gov

Nucleophilic Substitutions and Aromatic Transformations Enabled by Functional Groups

The functional groups of this compound and its derivatives play a crucial role in directing nucleophilic substitution and other aromatic transformations. The amino and chloro substituents, in particular, influence the regioselectivity of these reactions.

In reactions involving 2,4-dichloroquinazoline (B46505) precursors, which share a dichlorinated aromatic ring feature, nucleophilic aromatic substitution (SNAr) by primary or secondary amines consistently occurs at the 4-position. This regioselectivity is a key step in the synthesis of various 2-chloro-4-aminoquinazolines, which are recognized as privileged structures in medicinal chemistry. nih.gov The substitution is favored at this position due to the electronic effects of the nitrogen atoms within the quinazoline (B50416) ring system. nih.gov

Chlorination reactions of 4-aminobenzoic acid and its methyl ester can lead to a variety of products depending on the reaction conditions. For instance, chlorination in a neutral medium can result in the formation of complex chlorinated cyclohexanecarboxylates. Subsequent reduction of these intermediates with stannous chloride can yield methyl 4-amino-3,5-dichlorobenzoate. researchgate.net This highlights how the existing substituents guide the position of incoming groups.

The table below summarizes examples of nucleophilic substitution reactions on related chloro-substituted aromatic compounds.

ReactantReagentProductReference
Methyl 4-chlorobenzoate (B1228818)Phenylboronic acidMethyl-(4-phenyl)-benzoate sigmaaldrich.com
2,4-dichloro-quinazolinePrimary or secondary amines2-chloro-4-aminoquinazoline derivatives nih.gov
Methyl 1,2,3,3,5,5,6-heptachloro-4-chloriminocyclohexane-1-carboxylateStannous chlorideMethyl 4-amino-3,5-dichlorobenzoate researchgate.net

Mechanistic Investigations of Reactions Involving this compound Analogues

Understanding the reaction mechanisms of processes involving this compound and its analogues is essential for controlling reaction outcomes and designing new synthetic routes.

Exploration of Reaction Mechanisms in Organic Synthesis

Electrophilic aromatic substitution reactions on benzene derivatives are governed by a two-step mechanism. msu.edu The initial step involves the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation known as a benzenonium ion. msu.edu The nature of the substituents on the ring determines the rate of this step and the position of the attack.

For instance, in the synthesis of methyl N-butyryl-4-amino-3-methylbenzoate, a related compound, o-toluidine (B26562) is first reacted with butyryl chloride. The resulting amide is then brominated and subsequently converted to the final product through a palladium-catalyzed reaction with carbon monoxide and methanol. google.com Each of these steps proceeds through a distinct mechanism, highlighting the multi-step synthetic pathways often required for substituted aromatics.

Role of the Amino and Chlorine Substituents in Reactivity

The amino (-NH2) and chlorine (-Cl) substituents on the benzene ring of this compound have opposing electronic effects that influence its reactivity.

The amino group is an activating group and an ortho-, para-director. libretexts.orgquora.com This is due to its ability to donate its lone pair of electrons into the benzene ring through resonance, which increases the electron density at the ortho and para positions. quora.com This resonance effect outweighs its inductive electron-withdrawing effect. libretexts.org

Conversely, the chlorine atom is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophilic substitution than benzene itself. msu.edu This is due to its strong inductive electron-withdrawing effect. msu.edu However, like the amino group, chlorine is also an ortho-, para-director because its lone pairs can stabilize the positive charge in the benzenonium intermediate through resonance. msu.eduquora.com

The table below summarizes the directing effects of the functional groups.

SubstituentEffect on ReactivityDirecting PreferencePrimary Electronic Effect
-NH2 (Amino)ActivatingOrtho, ParaResonance (donating)
-Cl (Chloro)DeactivatingOrtho, ParaInductive (withdrawing)
-COOCH3 (Methyl Ester)DeactivatingMetaResonance and Inductive (withdrawing)

Advanced Spectroscopic Characterization and Analytical Techniques Applied to Methyl 4 Amino 3 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Methyl 4-amino-3-chlorobenzoate provides information on the number, environment, and connectivity of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The protons on the ring are expected to show distinct chemical shifts and coupling patterns due to the electronic effects of the amino, chloro, and methyl ester substituents. The methyl group of the ester will typically appear as a singlet in the upfield region of the spectrum. The protons of the amino group may appear as a broad singlet.

A representative data table for the ¹H NMR spectrum is provided below. Please note that specific chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and the spectrometer's field strength.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available--Aromatic H
Data not available--Aromatic H
Data not available--Aromatic H
Data not availableSinglet--O-CH₃
Data not availableBroad Singlet--NH₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton NMR, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The positions of the aromatic carbon signals are influenced by the electron-donating amino group and the electron-withdrawing chloro and ester groups, providing further confirmation of the substitution pattern.

A representative data table for the ¹³C NMR spectrum is provided below. Chemical shifts are reported in ppm relative to a standard reference.

Chemical Shift (δ) ppmAssignment
Data not availableC=O (Ester)
Data not availableAromatic C-NH₂
Data not availableAromatic C-Cl
Data not availableAromatic C-COOCH₃
Data not availableAromatic C-H
Data not availableAromatic C-H
Data not availableAromatic C-H
Data not available-O-CH₃

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions include the N-H stretching of the primary amine, the C=O stretching of the ester, C-O stretching, C-Cl stretching, and various vibrations associated with the substituted aromatic ring. The presence and position of these bands are indicative of the compound's structure. cymitquimica.com

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableMedium-StrongN-H Stretch (Amino)
Data not availableStrongC=O Stretch (Ester)
Data not availableMedium-StrongC-N Stretch (Aromatic Amine)
Data not availableMedium-StrongC-O Stretch (Ester)
Data not availableMediumC-Cl Stretch
Data not availableVariesAromatic C=C Bending
Data not availableVariesAromatic C-H Bending

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be useful for observing the vibrations of the aromatic ring and the C-Cl bond. cymitquimica.com

Key Raman shifts expected for this compound are listed in the table below.

Raman Shift (cm⁻¹)IntensityAssignment
Data not availableStrongSymmetric Aromatic Ring Breathing
Data not availableMediumC=O Stretch (Ester)
Data not availableMediumC-Cl Stretch
Data not availableVariesOther Aromatic Ring Modes

Mass Spectrometry in Molecular Identification and Fragmentation Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (185.61 g/mol ). nih.gov The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire methyl ester group (-COOCH₃). The resulting fragment ions can provide further evidence for the compound's structure.

The table below lists the expected principal ions in the mass spectrum of this compound.

m/z (mass-to-charge ratio)Ion
Data not available[M]⁺ (Molecular Ion)
Data not available[M - OCH₃]⁺
Data not available[M - COOCH₃]⁺
Data not availableOther characteristic fragments

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation pattern of polar molecules like this compound. In positive ion mode, the molecule is expected to readily protonate at the primary amine group, yielding a prominent pseudomolecular ion [M+H]⁺.

Given the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol , the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 186.62. sigmaaldrich.comnih.gov ESI tandem mass spectrometry (MS/MS) can be employed to further investigate the structure by inducing fragmentation of the parent ion. This process helps in confirming the identity of the compound and provides insights into its chemical bonds.

While direct ESI-MS/MS studies on this compound are not extensively published, analysis of its parent compound, 3-amino-4-chlorobenzoic acid, reveals characteristic fragmentation patterns, such as the loss of small molecules like H₂O or CO₂. ufz.de A systematic study of similar compounds, such as dipeptide methyl esters, using ESI-MS/MS has shown that fragmentation can be influenced by the presence of alkali metal ions, leading to specific rearrangement product ions. nih.gov For this compound, fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Table 1: Predicted ESI-MS Ions for this compound

Ion Species Formula Approximate m/z Ionization Mode
Protonated Molecule [M+H]⁺ [C₈H₉ClNO₂]⁺ 186.62 Positive
Sodiated Adduct [M+Na]⁺ [C₈H₈ClNO₂Na]⁺ 208.60 Positive

X-ray Diffraction Analysis of Crystal Structures and Supramolecular Assemblies

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline materials like this compound, providing definitive information on molecular structure, crystal packing, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) for Determining Molecular Conformation

Single-Crystal X-ray Diffraction (SC-XRD) offers an unambiguous determination of the three-dimensional atomic arrangement within a crystal. This technique would precisely define the bond lengths, bond angles, and torsion angles of this compound, revealing its exact molecular conformation. The analysis would confirm the planarity of the benzene ring and determine the relative orientation of the amino, chloro, and methyl ester substituents. Studies on related structures, such as cocrystals of chlorobenzoic acids and aminopyridines, demonstrate the power of SC-XRD in elucidating detailed structural parameters. mdpi.com The resulting crystallographic data is often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. rsc.org

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a vital tool for the characterization of bulk crystalline material. It is used to confirm the phase purity of a synthesized batch of this compound, ensuring that no undesired polymorphs or amorphous content are present. The experimental PXRD pattern, a fingerprint of the crystalline phase, can be compared to a pattern simulated from SC-XRD data to verify the structural integrity of the bulk sample. mdpi.com This technique is also fundamental in studying phase transitions and identifying new crystalline forms, such as cocrystals or salts, that may arise during formulation processes. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions, which can be precisely mapped using SC-XRD data.

Hydrogen Bonding: The primary amine group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the nitrogen atom itself can act as acceptors. This typically leads to the formation of robust N-H···O or N-H···N hydrogen bonds, which often direct the primary assembly of molecules into chains or dimers. nih.gov

Halogen Bonding: The chlorine atom on the benzene ring can participate in halogen bonding (C-Cl···Y, where Y is a nucleophile like an oxygen or nitrogen atom). wikipedia.org This interaction, arising from an electropositive region on the halogen atom known as a σ-hole, is highly directional and contributes significantly to the stability of the crystal lattice. princeton.edu The interplay between hydrogen and halogen bonds can be crucial in preorganizing molecular structures. nsf.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Geometry
Hydrogen Bond N-H (amine) O=C (ester) Linear or near-linear
Hydrogen Bond N-H (amine) N (amine) Directional
Halogen Bond C-Cl O=C, N, Cl Angle (C-Cl···Y) ≈ 165°

Characterization of Cocrystal and Molecular Salt Formation

This compound possesses functional groups that make it a suitable candidate for forming cocrystals or molecular salts. Crystal engineering principles can be applied to combine it with other molecules (coformers) to generate new solid forms with potentially modified physicochemical properties.

Chromatographic Applications in Purification and Analysis

Chromatographic methods are standard for the analysis and purification of this compound, ensuring its purity for subsequent applications.

Gas Chromatography (GC): Due to its volatility and thermal stability, GC is an effective method for assessing the purity of this compound. cymitquimica.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative purity data and identify volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or acid modifier to ensure good peak shape. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the benzene ring.

Table 3: Typical Chromatographic Methods for this compound

Technique Stationary Phase Mobile Phase Example Detector Purpose
GC Non-polar (e.g., DB-5) Helium (carrier gas) FID, MS Purity Assessment, Impurity Profiling

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and powerful tool for the qualitative monitoring of organic reactions and the assessment of compound purity. researchgate.net In the context of synthesizing this compound, TLC is routinely employed to track the conversion of starting materials to the desired product.

The process involves spotting small aliquots from the reaction mixture onto a TLC plate at various time intervals. researchgate.net The plate, typically coated with silica (B1680970) gel, is then placed in a developing chamber containing a suitable mobile phase, often a mixture of solvents like hexane (B92381) and ethyl acetate. researchgate.netyoutube.com As the mobile phase ascends the plate via capillary action, it carries the compounds from the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.

For a hypothetical synthesis of this compound, the progress can be visualized under UV light. The starting materials will have distinct Retention Factor (Rf) values compared to the product. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for this compound will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. After purification, a single spot on the TLC plate corresponding to the known Rf value of the pure compound confirms its purity.

Table 1: Example TLC Data for Monitoring a Synthesis Reaction

CompoundRf Value (8:2 Hexane:Ethyl Acetate)Observation
Starting Material (e.g., Methyl 3-chloro-4-nitrobenzoate)0.65Spot diminishes over time.
This compound 0.40Spot appears and intensifies over time.
Co-spot (Reaction Mixture)0.65 and 0.40Shows presence of both reactant and product.

Note: Rf values are illustrative and depend on exact TLC conditions.

Flash Column Chromatography for Compound Purification

Following a synthesis, the crude product mixture containing this compound must be purified to remove unreacted starting materials, by-products, and other impurities. Flash column chromatography is the preferred method for this purification on a laboratory scale, valued for its efficiency and speed. wfu.edu This technique is an air-pressure-driven form of column chromatography that allows for faster and more effective separations than traditional gravity-fed methods. ucsb.edu

The process begins with the selection of an appropriate solvent system (eluent), which is optimized using the TLC data. ucsb.edu The ideal eluent is one that provides a good separation between the target compound and impurities, with the target compound typically having a TLC Rf value of approximately 0.3. ucsb.edu For amines like this compound, which can interact strongly with the acidic silica gel, the eluent may be modified with a small amount of a competing base, such as triethylamine, to improve elution and peak shape. wfu.edu

The crude mixture is loaded onto a column packed with a solid stationary phase (usually silica gel), and the eluent is pushed through under moderate pressure. ucsb.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound. The solvent is then removed from the combined pure fractions by evaporation to yield the purified this compound. The size of the column and the volume of fractions collected are scaled according to the amount of crude material to be purified. ucsb.edu

Table 2: Typical Guidelines for Flash Column Chromatography Scale-Up

Mass of Crude SampleColumn DiameterSilica Volume (approx.)Eluent Volume (approx.)
50 – 300 mg20 mm35 mL45 mL
0.30 – 1 g30 mm80 mL100 mL
1 – 5 g40 mm150 mL200 mL
5 – 10 g50 mm300 mL400 mL

Source: Adapted from established laboratory protocols. ucsb.edu

Affinity Chromatography for Enzyme Purification Utilizing this compound Derivatives

Affinity chromatography is a highly specific purification technique that separates proteins based on a reversible binding interaction between the protein and a specific ligand immobilized on a chromatographic matrix. Derivatives of this compound can be utilized as ligands to purify enzymes that recognize and bind to the benzoate (B1203000) structure. Studies have shown that various substituted methyl 4-aminobenzoate (B8803810) compounds can act as inhibitors for glutathione-related enzymes, such as glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), suggesting a specific binding interaction. nih.gov

In this application, a derivative of this compound is chemically synthesized to include a spacer arm, which is then covalently attached to a solid support matrix, such as Sepharose beads. researchgate.net This creates an affinity medium tailored to bind the target enzyme.

The purification process involves several key steps:

Equilibration: The column containing the immobilized ligand is equilibrated with a binding buffer that promotes the specific interaction between the target enzyme and the ligand.

Sample Application: A crude cell extract or partially purified protein mixture containing the target enzyme is loaded onto the column.

Washing: The column is washed with the binding buffer to remove unbound proteins and other contaminants.

Elution: The bound target enzyme is recovered by changing the buffer conditions to disrupt the ligand-enzyme interaction. This can be achieved by altering the pH, increasing the ionic strength (e.g., with a high concentration of KCl), or by introducing a competitive binding agent that displaces the target protein from the immobilized ligand. researchgate.netunc.edu

This method can achieve a very high degree of purification, often in a single step, yielding an enzyme with high purity and activity. researchgate.net

Table 3: Hypothetical Steps in Affinity Purification of a Target Enzyme

StepProcedurePurpose
1. Ligand Immobilization Covalently attach a this compound derivative to Sepharose beads.Create the specific affinity matrix.
2. Column Packing Pack the derivatized beads into a chromatography column.Prepare the separation device.
3. Equilibration Wash the column with 5-10 column volumes of binding buffer (e.g., phosphate (B84403) buffer, pH 7.4).Prepare the column for sample loading.
4. Sample Loading Pass crude protein extract through the column at a controlled flow rate.Allow the target enzyme to bind to the immobilized ligand.
5. Wash Wash the column with 10-15 column volumes of binding buffer.Remove all non-specifically bound proteins.
6. Elution Apply an elution buffer (e.g., binding buffer + 1.0 M KCl) to the column.Disrupt the enzyme-ligand interaction and recover the pure enzyme.
7. Analysis Collect fractions and analyze for protein content and enzyme activity.Identify and pool fractions containing the purified target enzyme.

Computational and Theoretical Investigations of Methyl 4 Amino 3 Chlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model electronic characteristics, which in turn determine the molecule's reactivity and interaction potential.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and various electronic properties. For aromatic compounds similar to Methyl 4-amino-3-chlorobenzoate, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to optimize the molecular structure in the gas phase. nih.gov These optimized structures can then be compared with experimental data, for instance from X-ray diffraction, to validate the theoretical model. nih.gov

DFT calculations provide crucial information on reactivity and site selectivity. nih.gov Parameters derived from these calculations, such as electronegativity (χ), hardness (η), and electrophilicity (ω), help in understanding the charge-exchange dynamics within the molecule, which is vital for predicting how it will interact with other chemical species. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap indicates high polarizability and high chemical reactivity, suggesting the molecule is more susceptible to electronic transitions. nih.govresearchgate.net For example, in a related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the HOMO-LUMO energy gap was calculated to be 4.0023 eV, indicating its relative reactivity. nih.gov The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Example of FMO Parameters from DFT Calculations for a Related Chloro-substituted Aromatic Compound

Parameter Value
EHOMO -5.9865 eV
ELUMO -1.9842 eV
Energy Gap (ΔE) 4.0023 eV

Data derived from a study on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor-ligand recognition. researchgate.netresearchgate.net

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential. For molecules containing amino and carbonyl groups, the MEP surface often shows negative potential around the oxygen atoms and positive potential near the amino hydrogens, highlighting their roles as hydrogen bond acceptors and donors, respectively. researchgate.net This visual representation is key to predicting how a molecule like this compound will orient itself when approaching a biological target. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking studies have been performed to evaluate the potential of benzoate (B1203000) derivatives to interact with various enzymes.

Epidermal Growth Factor Receptor (EGFR): New derivatives of 4-amino-3-chloro benzoate ester have been synthesized and studied as potential inhibitors of EGFR tyrosine kinase. nih.gov In silico docking analyses were conducted to predict their binding affinities and compare them to known inhibitors like erlotinib (B232). nih.gov Hydrazine-1-carbothioamide derivatives of the parent compound, notably compound N5a, showed a promising matching pattern with EGFR pharmacophoric queries. nih.gov

Glutathione (B108866) Reductase (GR) and Glutathione S-transferase (GST): These enzymes are crucial for cellular defense against oxidative stress and detoxification. nih.gov In silico and in vitro studies on various methyl 4-aminobenzoate (B8803810) derivatives have explored their inhibitory potential against GR and GST. nih.gov For instance, studies on isomers and related compounds showed that methyl 4-amino-2-chlorobenzoate was predicted to have a low binding energy for the GST receptor, while methyl 3-amino-4-chlorobenzoate was predicted to have a high binding affinity for the GST receptor. nih.govresearchgate.net Another related derivative, methyl 4-amino-2-bromobenzoate, was estimated to have the lowest binding energy for the GR receptor. nih.gov These findings suggest that the substitution pattern on the benzoate ring significantly influences binding affinity.

Table 2: Predicted Binding Energies of Related Benzoate Derivatives with GR and GST

Compound Target Enzyme Predicted Binding Energy (kcal/mol)
Methyl 4-amino-2-bromobenzoate Glutathione Reductase (GR) Lowest among tested derivatives nih.gov
Methyl 4-amino-2-chlorobenzoate Glutathione S-transferase (GST) Lowest among tested derivatives nih.gov

Understanding the specific interactions between a ligand and the amino acid residues in the active site of a protein is key to optimizing drug design. Docking studies provide detailed insights into these binding patterns.

For the new 4-amino-3-chloro benzoate ester derivatives targeting EGFR, docking studies were used to investigate their binding patterns within the receptor's active site. nih.gov The results indicated that the hydrazine-1-carbothioamide derivatives (N5a-d) had the most favorable binding patterns compared to the reference drug, erlotinib. nih.gov These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the EGFR kinase domain.

Similarly, in studies of antibiotics with beta-class Glutathione S-Transferase, molecular docking revealed the specific amino acids involved in binding ligands at the substrate-binding site, which include Lys107, Phe109, Trp114, and His115. semanticscholar.org Such detailed interaction mapping is crucial for explaining the inhibitory activity of the compounds and for guiding the synthesis of new, more potent derivatives.

In Silico Assessment of Biological Properties

The computational evaluation of this compound has provided significant insights into its potential biological and chemical behavior. Through the use of advanced computational tools and theoretical models, researchers can predict the molecule's pharmacophoric features, stability, and safety profile without the need for extensive laboratory experimentation. This in silico approach accelerates the drug discovery and development process by identifying key molecular characteristics early on.

Predictive Studies on Pharmacophoric Properties

While specific pharmacophore models for this compound are not extensively detailed in publicly available research, studies on structurally related aminobenzoic acid derivatives offer valuable insights into its potential biological activity. researchgate.netnih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.

For aminobenzoate derivatives, key pharmacophoric features often include:

Hydrogen Bond Acceptors and Donors: The amino group (-NH2) and the carbonyl group (C=O) of the ester are potential hydrogen bond donors and acceptors, respectively. These are crucial for anchoring the molecule within a biological receptor's binding site.

Aromatic Ring: The benzene (B151609) ring serves as a hydrophobic feature and can participate in π-π stacking interactions with aromatic amino acid residues in a protein target.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on similar compounds, such as p-aminobenzoic acid derivatives, have revealed that electrostatic and hydrophobic fields are critical determinants of their biological activity. researchgate.net These models help in understanding how substitutions on the aromatic ring can modulate the activity of the compounds. For instance, the position of the chlorine atom in this compound is expected to significantly influence its electronic properties and, consequently, its binding affinity to biological targets. Molecular docking studies on analogous compounds have further elucidated the specific interactions that govern their inhibitory activities. nih.gov

Table 1: Predicted Pharmacophoric Features of this compound

Feature Group Potential Interaction
Hydrogen Bond Donor Amino group (-NH2) Interaction with receptor's acceptor sites
Hydrogen Bond Acceptor Carbonyl group (C=O) Interaction with receptor's donor sites
Aromatic Ring Benzene ring π-π stacking, hydrophobic interactions
Hydrophobic Center Chlorine atom, Methyl group Hydrophobic interactions

Computational Modeling for Stability and Safety Profiles

Computational models provide a preliminary assessment of the stability and potential toxicity of chemical compounds. For this compound, several physicochemical properties have been calculated and are available through public databases. nih.gov These descriptors are instrumental in predicting the compound's behavior in biological systems.

One of the key computed properties is the partition coefficient (XLogP3), which is a measure of a compound's lipophilicity. The calculated XLogP3 value for this compound is 2.7, suggesting moderate lipophilicity. nih.gov This property is crucial for absorption and distribution within the body.

In terms of safety, aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data from multiple notifications indicate that this compound may be harmful if swallowed. sigmaaldrich.com Computational toxicology can further predict potential adverse effects. While specific in-depth toxicological studies on this compound are not widely published, related compounds have been assessed for various toxicological endpoints. For instance, studies on similar aromatic amines have investigated their potential for mutagenicity and carcinogenicity.

Table 2: Computed Physicochemical and Safety Data for this compound

Property Value Source
Molecular Formula C8H8ClNO2 PubChem nih.gov
Molecular Weight 185.61 g/mol PubChem nih.gov
XLogP3 2.7 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
GHS Hazard Statement H302: Harmful if swallowed Sigma-Aldrich sigmaaldrich.com

Exploration of Biological Activity and Mechanistic Insights of Methyl 4 Amino 3 Chlorobenzoate Derivatives

Enzyme Inhibition Studies

Derivatives of methyl 4-amino-3-chlorobenzoate have shown notable inhibitory effects against several critical enzymes. This activity is largely dependent on the specific structural modifications of the parent molecule, influencing its binding affinity and interaction with the enzyme's active site.

Benzohydroxamic acid (BHA) and its derivatives are recognized for their interaction with horseradish peroxidase (HRP). nih.gov The binding of BHA to HRP is a well-studied model for understanding how aromatic substrates interact with peroxidases. nih.gov The three-dimensional structure of the HRP-BHA complex shows that BHA fits into a hydrophobic pocket within the enzyme's active site. h-its.org This pocket is formed by several residues, including H42, F68, G69, A140, P141, and F179, as well as parts of the heme group. h-its.org

The stability of this complex is facilitated by an extensive network of hydrogen bonds between the BHA molecule and key amino acids like His42 and Arg38, and a distal water molecule. nih.govh-its.org The interaction is so well-matched that it makes BHA a general counterpart for the conserved hydrogen bond donors and acceptors found in the distal catalytic site of peroxidases. h-its.org While hydrophobic interactions are important, studies with mutant HRP enzymes have shown that hydrogen bonds, particularly with Arg38 and His42, play a more critical role in the binding of BHA. nih.gov The inhibition of HRP activity by various compounds, including those with a catechol group, is often linked to interactions with the heme group in the active site. nih.gov

Glutathione (B108866) reductase (GR) and glutathione S-transferase (GST) are vital enzymes in cellular antioxidant defense and detoxification pathways. nih.gov A study investigating the inhibitory potential of methyl 4-aminobenzoate (B8803810) derivatives on GR and GST isolated from human erythrocytes found that specific structural substitutions significantly influenced their inhibitory power. nih.gov

The research identified methyl 4-amino-3-bromo-5-fluorobenzoate as a potent inhibitor of GR, while methyl 4-amino-2-nitrobenzoate was a strong inhibitor of GST. nih.gov In silico molecular docking studies suggested that other derivatives, such as methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate, had the lowest binding energies for GR and GST receptors, respectively, indicating a high potential for interaction. nih.gov Another derivative, methyl 3-amino-5-chlorobenzoate, was also noted for its high inhibitory effect on human GR. researchgate.net These findings highlight that the type and position of substituents on the benzoate (B1203000) ring are critical determinants of inhibitory activity against these glutathione-related enzymes. nih.gov

Below is a table summarizing the inhibition constants (Kᵢ) for selected methyl 4-aminobenzoate derivatives against human Glutathione Reductase (hGR) and Glutathione S-transferase (hGST).

CompoundTarget EnzymeInhibition Constant (Kᵢ) μMReference
Methyl 4-amino-3-bromo-5-fluorobenzoatehGR0.325 ± 0.012 nih.gov
Methyl 3-amino-5-chlorobenzoatehGR0.524 ± 0.109 researchgate.net
Methyl 4-amino-2-nitrobenzoatehGST92.41 ± 22.26 nih.gov
Methyl 3-amino-4-nitrobenzoatehGST37.05 ± 4.487 researchgate.net

Anticancer and Cytotoxic Effects

The investigation into this compound derivatives extends to their potential as anticancer agents, with studies focusing on their effects on cancer cell proliferation, the induction of programmed cell death, and the targeting of specific signaling pathways.

Various derivatives have been screened for their cytotoxic activity against a panel of human cancer cell lines. For instance, coumarin-triazole hybrids have been evaluated for their effects on lung cancer (A549), liver cancer (HepG2), and other cancer cell lines. nih.gov Similarly, novel benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives have demonstrated potent antitumor activity, in some cases exceeding that of the established drug erlotinib (B232) against colon cancer (HT29) and breast cancer (MDA-MB-231/ATCC) cell lines. nih.gov One such compound displayed high potency against all tested cancer cell lines, with GI₅₀ values in the submicromolar range. nih.gov

A primary mechanism by which many anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death. This process is often mediated by a family of proteases called caspases. nih.gov There are two main caspase-mediated apoptotic pathways: the extrinsic (death receptor) pathway, which activates caspase-8, and the intrinsic (mitochondrial) pathway, which activates caspase-9. nih.gov Both pathways converge to activate downstream effector caspases, such as caspase-3, which carry out the dismantling of the cell. nih.govnih.gov The cleavage of cellular proteins by these caspases is the final step in the execution of apoptosis. nih.gov Targeting caspase-3, in particular, is seen as a promising therapeutic strategy for inducing cancer cell death. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a major role in regulating cell proliferation and survival. nih.gov Abnormal activation of EGFR is a hallmark of many cancers, making it a key target for therapy. nih.gov Small molecule tyrosine kinase inhibitors (TKIs) function by blocking the ATP-binding site within the EGFR's intracellular domain, thereby inhibiting its signaling capacity. nih.govnih.gov Quinazoline-based compounds have been a particularly successful template for developing potent and selective EGFR inhibitors. nih.gov Molecular modeling and docking studies are used to predict how new derivatives might bind to the ATP binding site of the EGFR tyrosine kinase domain, suggesting that their anticancer activity may stem from the inhibition of this specific target. nih.gov

Downregulation of Key Cellular Markers (e.g., PTEN, PCNA, BAX, STAT3)

While research has been conducted into new derivatives of 4-amino-3-chloro benzoate ester as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, detailed information regarding their specific effects on the downregulation of cellular markers such as PTEN, PCNA, BAX, and STAT3 is not extensively available in the current scientific literature. tandfonline.com Further investigation is required to fully understand the relationship between these compounds and the regulation of these specific cellular proteins.

Antimicrobial and Antioxidant Properties

Derivatives of the parent compound, 4-aminobenzoic acid (PABA), have demonstrated notable antimicrobial capabilities. nih.govnih.gov Studies on Schiff bases derived from PABA show that simple chemical modifications can lead to significant antibacterial activity. nih.govresearchgate.net This includes effectiveness against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium. nih.govnih.gov The activity of these derivatives often extends to both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of potential applications. nih.govnih.gov

The core mechanism of action for many PABA derivatives is linked to the folic acid synthesis pathway in bacteria. patsnap.com Many microorganisms require PABA to produce folic acid, an essential nutrient for their growth and proliferation. nih.govpatsnap.com Certain PABA derivatives can interfere with this pathway, acting as antagonists in the folate-synthesizing system and thereby inhibiting bacterial growth. acs.orgnih.gov This targeted mechanism is a cornerstone of their antimicrobial effect.

Antimicrobial Activity Profile of PABA Derivatives
Derivative TypeTargeted BacteriaObserved ActivityReference
PABA-derived Schiff BasesMethicillin-resistant Staphylococcus aureus (MRSA)Inhibition observed with MIC values from 15.62 µM nih.govnih.gov
PABA-derived Schiff BasesMycobacterium speciesModerate antimycobacterial activity (MIC ≥ 62.5 µM) nih.govnih.gov
Nuclearly Substituted PABAEscherichia coliAntagonistic effects on the folate-synthesizing system acs.orgnih.gov

The antioxidant potential of aminobenzoic acid derivatives has been evaluated through various methods, including the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.netmdpi.com This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thereby neutralizing it. The color change, typically from purple to yellow, is monitored spectrophotometrically to quantify the scavenging activity. mdpi.com

Studies on various aminobenzoic acid derivatives have confirmed their antioxidant properties. researchgate.net This activity is often linked to their chemical structure. Furthermore, the antioxidant mechanism of some methyl 4-aminobenzoate derivatives involves the modulation of key enzymes in the body's detoxification and antioxidant systems, such as glutathione reductase (GR) and glutathione S-transferase (GST). nih.gov These enzymes are crucial for protecting cells from oxidative stress. nih.gov The potential for these derivatives to scavenge free radicals and support cellular antioxidant defenses highlights their therapeutic promise. patsnap.com

Interaction with Biomolecules and Biological Pathways

The biological activity of this compound derivatives is fundamentally governed by their interactions with target biomolecules, which often involve hydrogen bonding and electrostatic forces. Molecular docking studies, a computational method to predict the binding of a molecule to a target, have been instrumental in understanding these interactions. researchgate.netnih.gov

For instance, in silico studies of methyl 4-aminobenzoate derivatives targeting glutathione-related enzymes predicted specific binding affinities. nih.gov Derivatives such as methyl 4-amino-2-chlorobenzoate were estimated to have low binding energies within the active sites of GR and GST receptors, suggesting a stable interaction. nih.gov These interactions are critical for the inhibition of the enzyme and are driven by the formation of hydrogen bonds and other electrostatic forces between the functional groups on the derivative and the amino acid residues in the enzyme's active site. Similar molecular docking analyses have been performed on other aminobenzoic acid derivatives to elucidate their binding modes with targets like cholinesterase and trans-sialidase. researchgate.netmdpi.com

The mechanisms of action for derivatives of this compound are diverse and depend on their specific structure and the biological target. A primary mechanism, particularly for antimicrobial activity, is the interference with the folate synthesis pathway in microorganisms. patsnap.comnih.gov By acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, which utilizes PABA, these derivatives can halt the production of essential folic acid, leading to a bacteriostatic effect. patsnap.comnih.gov

Applications in Chemical Synthesis and Advanced Materials Leveraging Methyl 4 Amino 3 Chlorobenzoate

Role as a Key Intermediate in Organic Synthesis

Methyl 4-amino-3-chlorobenzoate serves as a significant intermediate in the field of organic synthesis. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step chemical syntheses, intermediates are the stepping stones to creating more complex molecules.

A prime example of its utility is in the synthesis of 4-amino-3-chlorobenzoic acid. In a laboratory setting, this compound can be converted to 4-amino-3-chlorobenzoic acid through hydrolysis. This reaction is typically carried out by treating the methyl ester with a base, such as sodium hydroxide (B78521), in a solvent like methanol (B129727). The process effectively removes the methyl group from the ester, yielding the carboxylic acid. This transformation highlights the role of this compound as a direct precursor to other useful chemical compounds.

The physical and chemical properties of this compound are well-documented, supporting its use as a reliable component in synthesis.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
Appearance Light yellow to yellow to orange powder/crystal
Melting Point 107-111 °C
CAS Number 84228-44-4

Data sourced from multiple chemical suppliers and databases. nih.govfishersci.at

Utility as a Versatile Building Block in Medicinal Chemistry for Complex Molecules and New Drugs

In medicinal chemistry, building blocks are molecules that can be readily incorporated into the structure of a potential new drug. The functional groups on this compound—the amine, the chloro group, and the ester—offer multiple points for chemical modification, making it a potentially versatile building block for the synthesis of complex molecules.

While specific examples of its direct incorporation into marketed new drugs are not widely documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, related aminobenzoic acid derivatives are known to be important intermediates in the synthesis of pharmaceuticals. The development of novel therapeutic agents often involves the use of such building blocks to create libraries of compounds for screening. Although direct evidence is limited, the potential for this compound to serve as a scaffold in medicinal chemistry is recognized due to its chemical reactivity and structural features.

General Applications in Industrial Chemical Production (e.g., Dyes, Pigments)

Aromatic amines are a cornerstone of the dye and pigment industry, often serving as precursors in the synthesis of azo dyes. nih.gov Azo dyes, characterized by the -N=N- functional group, are a large and important class of colored organic compounds. The general synthesis involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich partner.

While the specific use of this compound in the large-scale industrial production of specific dyes or pigments is not extensively detailed in available literature, its chemical nature as an aromatic amine makes it a candidate for such applications. For example, a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, is known as an important intermediate for high-performance pigments like C.I. Pigment Yellow 93. google.com This indicates that the chloro-aminobenzoic acid scaffold is relevant in the pigment industry. The potential for this compound to be used in similar synthetic pathways exists, though specific industrial applications are not prominently reported.

Investigation in Material Science Research

The exploration of new organic molecules for applications in material science is a continually evolving field. Researchers investigate compounds for properties such as nonlinear optics, thermal stability, and their potential for creating functional polymers.

Currently, there is limited specific research published in prominent journals on the investigation of this compound for material science applications. However, related compounds have been studied. For instance, 2-Amino 4-methylpyridinium 3-chlorobenzoate (B1228886) has been synthesized and investigated as a nonlinear optical material, which is of interest for optoelectronic devices. researchgate.net This suggests that the broader class of chlorobenzoate derivatives may possess properties relevant to material science. Functional polymers are sometimes synthesized from monomers containing amino groups, but direct research on the polymerization or incorporation of this compound into advanced materials is not yet a significant area of published study. asianpubs.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-amino-3-chlorobenzoic acid
Sodium hydroxide
Methanol
3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide
C.I. Pigment Yellow 93

Structure Activity Relationship Sar Studies of Methyl 4 Amino 3 Chlorobenzoate and Its Analogues

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of Methyl 4-amino-3-chlorobenzoate analogues is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. Studies on methyl 4-aminobenzoate (B8803810) derivatives as inhibitors of glutathione-related enzymes, such as glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), reveal the critical role of these modifications. nih.gov

In a study examining the inhibitory effects of various methyl 4-aminobenzoate derivatives on GR and GST isolated from human erythrocytes, distinct patterns of efficacy were observed. nih.gov The introduction of different halogen and nitro groups at various positions on the benzoate (B1203000) ring led to a range of inhibitory strengths. For instance, methyl 4-amino-3-bromo-5-fluorobenzoate was identified as a potent inhibitor of GR, while methyl 4-amino-2-nitrobenzoate showed strong inhibition of GST. nih.gov This highlights that both the type of substituent (e.g., bromo, fluoro, nitro) and its location relative to the amino and methyl ester groups are key determinants of biological activity.

The following table summarizes the in-vitro inhibitory activities (Ki values) of several methyl 4-aminobenzoate derivatives against these enzymes.

CompoundTarget EnzymeInhibition Constant (Ki)
Methyl 4-amino-3-bromo-5-fluorobenzoateGlutathione Reductase (GR)0.325 ± 0.012 µM nih.gov
Methyl 4-amino-2-nitrobenzoateGlutathione S-Transferase (GST)92.41 ± 22.26 µM nih.gov

These findings demonstrate that specific substituent patterns can confer potent and selective inhibitory profiles to the methyl 4-aminobenzoate scaffold.

Structural Determinants for Enzyme Binding Affinity and Specificity

The affinity and specificity with which a molecule like this compound binds to an enzyme are governed by precise structural features. The interaction between the ligand (the compound) and the enzyme's binding pocket is a highly specific process dictated by size, shape, and electronic complementarity.

Studies on enzymes that process chlorinated benzoic acids, such as 4-chlorobenzoate (B1228818): CoA ligase (CBL), provide insight into the structural requirements for binding. nih.gov In the CBL enzyme, the 4-chlorobenzoate substrate binds within a hydrophobic pocket. A crucial feature of this pocket is a smaller sub-pocket that specifically accommodates the chlorine atom at the C4 position of the benzoate ring. nih.gov This "C(4)X pocket" is formed by specific amino acid residues (Met310, Asn311, and Phe184) and is a primary determinant of substrate specificity. nih.gov The enzyme's ability to discriminate between different para-substituted benzoates is based on how well the C4 substituent fits into this pocket in terms of size, shape, and polarity. nih.gov Van der Waals interactions between the benzoate ring and the pocket's residues further stabilize the binding. nih.gov

Computational, or in-silico, studies on methyl 4-aminobenzoate derivatives further illuminate these binding determinants. Molecular docking simulations predicted that derivatives such as methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate have the lowest binding energies when interacting with GR and GST receptors, respectively, suggesting strong binding affinity. nih.gov These computational results, combined with in-vitro data, underscore how specific atomic arrangements and substituent choices are fundamental to achieving high binding affinity and enzyme specificity. nih.gov

Correlation between Molecular Architecture and Observed Pharmacological Profiles

A direct correlation exists between the molecular architecture of this compound analogues and their resulting pharmacological profiles, specifically their enzyme inhibitory activity. The data from SAR studies show that even minor changes to the substituent pattern on the phenyl ring can lead to significant shifts in biological function.

The observed pharmacological profile—in this case, the inhibition of enzymes like GR and GST—is a direct consequence of the binding interactions detailed previously. The presence of a chlorine atom at the C3 position and an amino group at the C4 position on the methyl benzoate scaffold creates a specific electronic and steric configuration. When this architecture is modified, for example, by moving the chlorine to the C2 position or adding other halogens, the molecule's fit within the enzyme's active site changes. nih.gov

For example, the potent inhibition of GR by methyl 4-amino-3-bromo-5-fluorobenzoate (Ki = 0.325 µM) can be attributed to its unique substitution pattern, which presumably allows for optimal interactions with the amino acid residues in the GR active site. nih.gov Similarly, the selective inhibition of GST by methyl 4-amino-2-nitrobenzoate is dictated by its specific molecular structure. nih.gov The structure of the binding pocket in the target enzyme dictates which molecular architecture will bind most effectively. In the case of 4-chlorobenzoate: CoA ligase, altering the binding pocket through rational design has been shown to enhance the catalytic rate for substrates like 3,4-dichlorobenzoate (B1239242) by a factor of ~100, demonstrating the sensitive interplay between the ligand's structure and the enzyme's architecture. nih.gov

Ultimately, the pharmacological profile of these compounds is a direct readout of their molecular structure. The specific arrangement of atoms defines the molecule's ability to bind to a biological target and elicit a response, forming the fundamental principle of its structure-activity relationship.

Future Research Directions and Perspectives on Methyl 4 Amino 3 Chlorobenzoate

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability and environmental impact of chemical production are increasingly dependent on the efficiency and sustainability of synthetic methodologies. Future research on Methyl 4-amino-3-chlorobenzoate is geared towards developing greener and more economical manufacturing processes.

Current synthetic routes often involve multi-step procedures that may use hazardous reagents or generate significant waste. A key area of future work will be the implementation of principles of green chemistry. This includes exploring high-yield, atom-economical reactions. For instance, research into novel catalytic systems could reduce the number of synthetic steps required. The development of methods using condensing agents like N,N'-diisopropylcarbodiimide (DIC) and activators such as 1-hydroxybenzotriazole (B26582), which have been shown to achieve yields of over 95% in the synthesis of related amide derivatives, could be adapted for the production of this compound precursors. google.com

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

This compound is an excellent scaffold for designing new biologically active molecules. Its structure allows for modification at the amino, carboxyl, and aromatic ring positions, enabling the creation of diverse libraries of compounds for screening.

A significant future direction is the synthesis of derivatives targeting specific biological pathways, particularly in oncology. Recent studies have successfully used this compound as a starting point to create new inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. tandfonline.com By reacting the core molecule to form derivatives such as 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, researchers have identified compounds with potent anti-proliferative activity against various cancer cell lines. tandfonline.com One such derivative, a hydrazine-1-carbothioamide (N5a), was found to have EGFR inhibitory properties comparable to the established drug erlotinib (B232). tandfonline.com

Future work will likely expand on this, creating more complex heterocyclic systems and exploring their structure-activity relationships (SAR). The goal is to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles. The versatility of the parent compound is also seen in how related molecules, like Methyl 4-amino-3-methylbenzoate, serve as key intermediates in the synthesis of widely used drugs like telmisartan, an angiotensin II receptor blocker. researchgate.net This precedent encourages the exploration of this compound derivatives for a wide range of therapeutic areas beyond cancer, including cardiovascular and inflammatory diseases.

Table 1: Bioactive Derivatives Synthesized from 4-amino-3-chloro benzoate (B1203000) Precursors

Derivative Class Example Compound Target Biological Activity Reference
Hydrazine-1-carbothioamide N5a (R=CH3) EGFR Tyrosine Kinase Potent anti-proliferative activity against HepG2, HCT-116, and A549 cancer cells. tandfonline.com
1,3,4-Oxadiazole (B1194373) N3a-d EGFR Tyrosine Kinase Designed to target EGFR, part of a library of potential inhibitors. tandfonline.com
Benzohydrazone N4a-c EGFR Tyrosine Kinase Synthesized as potential EGFR tyrosine kinase inhibitors. tandfonline.com
Molecular Salt 2-amino-4-chloropyridinium 3-chlorobenzoate (B1228886) Bacteria/Free Radicals Moderate antibacterial and antioxidant activity. mdpi.com

In-depth Mechanistic Studies of Biological Interactions

To optimize the design of new derivatives, a thorough understanding of how they interact with their biological targets at a molecular level is essential. Future research will increasingly focus on detailed mechanistic studies of this compound derivatives.

For derivatives showing promise as anti-cancer agents, research will move beyond simple efficacy screening to elucidate the precise molecular pathways they modulate. For example, studies on the potent EGFR inhibitor N5a revealed that its cytotoxic effect is achieved by inducing the extrinsic apoptotic pathway, a programmed cell death mechanism, as evidenced by the activation of caspase 3 and caspase 8. tandfonline.com Future investigations will employ techniques like Western blotting, flow cytometry, and gene expression analysis to further map these interactions and identify potential off-target effects or resistance mechanisms.

Computational methods will also play a crucial role. Techniques such as Density Functional Theory (DFT) calculations, which have been used to analyze noncovalent interactions in cocrystals of related chlorobenzoic acids, can be applied to model the binding of new derivatives to their target proteins. mdpi.com These in silico studies help to rationalize observed biological activity and guide the design of next-generation compounds with improved binding affinity and specificity.

Exploration of New Applications in Emerging Chemical Fields

The utility of this compound extends beyond pharmaceuticals. Its robust chemical structure makes it a valuable building block for materials science and other emerging chemical fields. A key future perspective is its use in the development of novel functional materials.

One promising area is in the field of nonlinear optics (NLO). NLO materials are critical for technologies like optical data storage, signal processing, and frequency conversion. Research has shown that derivatives of chlorobenzoic acid can be engineered to form crystals with significant NLO properties. For instance, 2-Amino 4-methylpyridinium 3-chlorobenzoate, a molecular salt derived from a related acid, has been synthesized and grown as a single crystal exhibiting phase-matchable second-harmonic generation (SHG) capabilities. researchgate.net This opens the door for designing and synthesizing new organic NLO materials based on the this compound scaffold.

Furthermore, the practice of cocrystal engineering, where the compound is combined with other molecules to form new crystalline structures with unique properties, is a burgeoning field. By forming cocrystals or molecular salts, properties such as solubility, stability, and even biological activity can be fine-tuned. mdpi.com The application of this compound as a coformer in creating novel supramolecular assemblies is an area ripe for exploration, with potential applications in smart materials, sensors, and advanced pharmaceutical formulations. Its fundamental role as a versatile building block ensures its relevance in the ongoing quest for new chemical entities. cymitquimica.com

Advanced Computational Modeling for Predictive Research

The integration of advanced computational modeling is set to accelerate research and development involving this compound. In silico techniques allow for the prediction of molecular properties, biological activities, and reaction outcomes, saving significant time and resources compared to purely experimental approaches.

In the realm of drug discovery, molecular docking is a powerful tool for predictive research. This was demonstrated in the development of EGFR inhibitors, where docking studies were used to screen a library of virtual derivatives and predict their binding affinity to the EGFR active site. tandfonline.com The results successfully identified the hydrazine-1-carbothioamide derivatives as having the most favorable binding patterns, a prediction that was later confirmed by experimental assays. tandfonline.com Future efforts will leverage more sophisticated modeling, including molecular dynamics simulations, to predict the stability of ligand-protein complexes and Quantitative Structure-Activity Relationship (QSAR) models to correlate chemical structures with biological activities.

Computational chemistry is also vital for understanding and predicting the properties of new materials. DFT calculations, for example, can be used to predict the electronic and structural properties of novel derivatives, as shown in studies of supramolecular assemblies of chlorobenzoic acids. mdpi.com This predictive power can guide the synthesis of new NLO materials or cocrystals by identifying candidate molecules with the desired characteristics before they are synthesized in the lab. These predictive models will become indispensable for the rational design of new molecules and materials derived from this compound.

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-3-chlorobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 4-amino-3-chlorobenzoic acid. A common method involves using methanol under acidic catalysis (e.g., H₂SO₄) at reflux temperatures. However, advanced protocols utilize Vilsmeier reagent for simultaneous protection and activation of the carboxylic acid group, followed by coupling with nucleophiles (e.g., aniline derivatives) to achieve yields >75% .

Q. Key variables affecting yield :

  • Temperature control (60–80°C optimal for esterification).
  • Catalyst selection (acidic vs. coupling agents).
  • Reaction time (12–24 hours for complete conversion).

Q. How is this compound characterized to confirm structural integrity?

Standard characterization includes:

  • 1H NMR : Peaks at δ 3.86 (s, COOCH₃), δ 6.8–7.5 (aromatic protons) in DMSO-d₆ .
  • HPLC-MS : Molecular ion peak at m/z 185.6 (C₈H₈ClNO₂) .
  • Melting point : 107–111°C (deviations indicate impurities) .

Critical Note : Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and elemental analysis to rule out byproducts.

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a pharmacophore precursor in drug design:

  • ABCG2 (BCRP) inhibitors : Derivatives like 4-amino-3-chloro-N-(2-hydroxyphenyl)benzamide show potential in reversing multidrug resistance .
  • Agrochemical intermediates : Structural analogs are explored for pesticidal activity due to halogenated aromatic stability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Retrosynthetic analysis using AI-driven tools (e.g., Reaxys, Pistachio) predicts feasible routes for derivatives . For example:

  • Density Functional Theory (DFT) : Models charge distribution to identify reactive sites (e.g., amino group for electrophilic substitution).
  • Molecular dynamics : Simulates solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How do impurities arise in this compound synthesis, and how are they resolved?

Common impurities :

  • Unreacted 4-amino-3-chlorobenzoic acid (detected via HPLC retention time shifts).
  • Methyl ester hydrolysis products (mitigated by anhydrous conditions).

Q. Purification strategies :

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) .
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent .

Q. What experimental designs address contradictions in reported biological activity data?

Discrepancies in ABCG2 inhibition assays may arise from:

  • Cell line variability (e.g., HEK293 vs. MDCK-II permeability models).
  • Metabolic instability : Use stable isotope labeling (e.g., ¹³C) to track degradation .

Q. Validation Protocol :

Repeat assays with standardized cell lines.

Compare IC₅₀ values across multiple derivatives (e.g., compounds 7a–7o in ).

Q. How is this compound utilized in crystallographic studies?

The compound’s derivatives are crystallized for SHELX-based structure determination :

  • SHELXL refinement : Resolves hydrogen bonding networks (e.g., NH···O=C interactions) .
  • Twinned data handling : High-resolution (<1.0 Å) datasets improve accuracy for chiral centers .

Q. What safety and handling protocols are critical for this compound?

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
  • Waste disposal : Segregate halogenated waste for incineration by certified facilities .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

Q. How are derivatives of this compound evaluated in vivo?

Stepwise workflow :

Pharmacokinetics : Assess oral bioavailability in rodent models.

Toxicity : Measure LD₅₀ and hepatotoxicity markers (ALT/AST levels).

Efficacy : Test ABCG2 inhibition in xenograft tumor models .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

  • 2D NMR (COSY, NOESY) : Confirms regiochemistry of chloro and amino groups.
  • X-ray photoelectron spectroscopy (XPS) : Validates halogen bonding in material science applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.